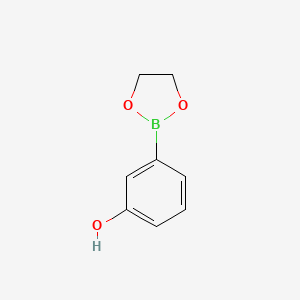

3-(1,3,2-Dioxaborolan-2-yl)phenol

Description

3-(1,3,2-Dioxaborolan-2-yl)phenol, also referred to as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3), is a boron-containing aromatic compound with a phenol group at the meta position relative to the boronate ester. This structure combines the reactivity of boronic esters—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the versatile hydroxyl group, enabling applications in organic synthesis, materials science, and medicinal chemistry . Its synthesis typically involves the esterification of 3-hydroxyphenylboronic acid with pinacol under acidic conditions, yielding a stable, crystalline solid with a molecular weight of 210.66 g/mol .

Properties

Molecular Formula |

C8H9BO3 |

|---|---|

Molecular Weight |

163.97 g/mol |

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2 |

InChI Key |

BMZLGYPJXCEXFZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert it into corresponding boronic acids.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound is used in the development of drugs and diagnostic agents.

Industry: It is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Substituent Position: The meta-hydroxyl group in the target compound contrasts with para-substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol). Para substitution often reduces steric hindrance, enhancing reactivity in coupling reactions, while meta substitution may influence regioselectivity in subsequent functionalization .

Electronic Effects: Electron-donating groups (e.g., methoxy in 3-Methoxy-4-boronate-phenol) stabilize the boronate ester, reducing hydrolysis rates compared to electron-neutral or withdrawing substituents . Fluorinated analogs (e.g., 2-(3-fluoro-4-methylphenyl)-dioxaborolane) exhibit increased electrophilicity, accelerating Suzuki-Miyaura reactions but requiring stricter anhydrous conditions .

Applications in Synthesis: The target compound’s phenol group enables hydrogenation to sp³-hybridized borylated cyclohexanols (71% yield), a pathway less accessible for non-phenolic analogs . Hydroxymethyl derivatives (e.g., [3-boronate-phenyl]methanol) serve as bifunctional intermediates for dendrimers and OLED emitters due to their dual reactivity .

Reactivity and Stability

- Hydrolysis Resistance: The pinacol boronate ester in the target compound confers greater stability against hydrolysis compared to unprotected boronic acids. However, the meta-phenol group introduces mild acidity (pKa ~10), requiring pH-controlled conditions for handling .

- Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, the target compound demonstrates moderate reactivity, outperforming sterically hindered analogs (e.g., ortho-substituted derivatives) but lagging behind para-substituted boronate esters in electronic conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.